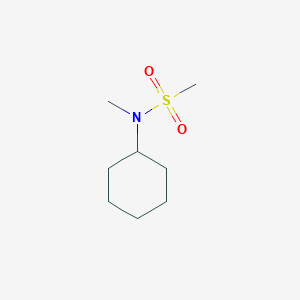
N,N-Diethylmorpholinoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethylmorpholinoacetamide (DEMA) is a chemical compound that has been extensively studied for its potential applications in scientific research. DEMA is a tertiary amide, which means it contains a nitrogen atom bonded to three carbon atoms. It is a white crystalline powder that is soluble in water and organic solvents. DEMA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Mécanisme D'action
The mechanism of action of N,N-Diethylmorpholinoacetamide is not fully understood, but it is believed to involve the formation of a complex with metal ions, such as copper and iron. This complexation can lead to changes in the reactivity of the metal ion, which can then affect the outcome of chemical reactions. N,N-Diethylmorpholinoacetamide has also been shown to be a strong hydrogen bond acceptor, which can affect the stability of molecules in solution.
Biochemical and Physiological Effects:
N,N-Diethylmorpholinoacetamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. N,N-Diethylmorpholinoacetamide has also been shown to have anticonvulsant and analgesic effects in animal models. In addition, N,N-Diethylmorpholinoacetamide has been shown to affect the activity of certain ion channels, such as the NMDA receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-Diethylmorpholinoacetamide in lab experiments is its versatility. It can be used in a variety of reactions and applications, making it a valuable tool for researchers in many different fields. Another advantage is its relatively low cost compared to other reagents and catalysts. However, one limitation of using N,N-Diethylmorpholinoacetamide is its potential toxicity. It has been shown to be toxic to certain cell lines and can cause skin irritation in humans.
Orientations Futures
There are many potential future directions for research involving N,N-Diethylmorpholinoacetamide. One area of interest is the development of new applications for N,N-Diethylmorpholinoacetamide in the synthesis of pharmaceuticals and other materials. Another area of interest is the investigation of the mechanism of action of N,N-Diethylmorpholinoacetamide and its interaction with metal ions. Additionally, research could focus on the development of new derivatives of N,N-Diethylmorpholinoacetamide that have improved properties, such as reduced toxicity or increased selectivity for certain reactions.
Méthodes De Synthèse
N,N-Diethylmorpholinoacetamide can be synthesized using a variety of methods, including the reaction of morpholine with diethyl malonate and subsequent hydrolysis of the resulting product. Another method involves the reaction of morpholine with diethyl chloroacetate followed by hydrolysis. N,N-Diethylmorpholinoacetamide can also be synthesized using a one-pot method that involves the reaction of morpholine with diethyl carbonate and acetic anhydride.
Applications De Recherche Scientifique
N,N-Diethylmorpholinoacetamide has been used in a variety of scientific research applications, including as a reagent in the synthesis of pharmaceuticals and as a catalyst in chemical reactions. N,N-Diethylmorpholinoacetamide has also been used as a chiral auxiliary in asymmetric synthesis reactions. In addition, N,N-Diethylmorpholinoacetamide has been used in the development of new materials, such as polymers and metal-organic frameworks.
Propriétés
Nom du produit |
N,N-Diethylmorpholinoacetamide |
|---|---|
Formule moléculaire |
C10H20N2O2 |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
N,N-diethyl-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C10H20N2O2/c1-3-12(4-2)10(13)9-11-5-7-14-8-6-11/h3-9H2,1-2H3 |
Clé InChI |
ILQDHURAVZLUPT-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CN1CCOCC1 |
SMILES canonique |
CCN(CC)C(=O)CN1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B241703.png)

![[(3-Chlorophenyl)sulfonyl]acetic acid](/img/structure/B241710.png)
![3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile](/img/structure/B241711.png)
![2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile](/img/structure/B241713.png)


![[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone](/img/structure/B241727.png)
![[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este](/img/structure/B241740.png)


![Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B241759.png)